![molecular formula C9H12Cl2N2O B1381245 Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride CAS No. 2098001-21-7](/img/structure/B1381245.png)
Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride
Overview
Description
Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride, also known as “AZP-DHC”, is a small organic molecule belonging to the azetidine family of compounds. It has been extensively studied in recent years due to its potential applications in a wide range of scientific research areas. AZP-DHC has been found to possess interesting properties such as antimicrobial activity, anti-inflammatory activity, and antifungal activity, among others.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antitubercular Activities
Research on pyrimidine-azetidinone analogues has revealed their potential in antimicrobial and antitubercular applications. A study synthesized a series of compounds from the condensation of aromatic amines with N-phenylacetamide, followed by further reactions to derive final azetidinone analogues. These compounds showed promising antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
Another study focused on the synthesis of Schiff's bases and 2-azetidinones of isonicotinyl hydrazone, highlighting their potential as antidepressant and nootropic agents. The research presented the synthesis methods and investigated the compounds' activities, with specific substitutions on the aryl ring showing the highest antidepressant activity. This suggests the 2-azetidinone skeleton's potential as a CNS active agent for further exploration in developing potent and safe CNS active agents (Thomas et al., 2016).
Antimicrobial Screening
Novel 2-azetidinones derived from pyrazin dicarboxylic acid underwent synthesis and antimicrobial screening, revealing excellent antibacterial and antifungal activities. The structural assignments of these new compounds were confirmed through spectroscopic analysis, indicating the potential of azetidinone derivatives in combating microbial infections (Ayyash & Habeeb, 2019).
properties
IUPAC Name |
azetidin-3-yl(pyridin-3-yl)methanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.2ClH/c12-9(8-5-11-6-8)7-2-1-3-10-4-7;;/h1-4,8,11H,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFNZXVJGPLIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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